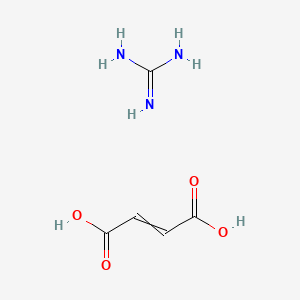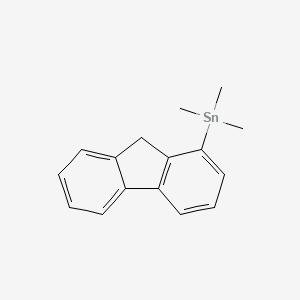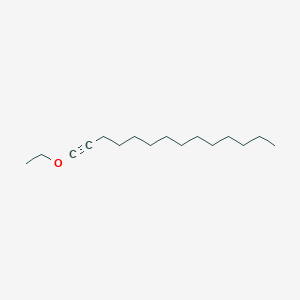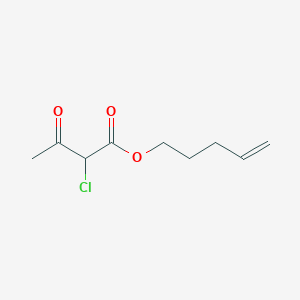
Pent-4-en-1-yl 2-chloro-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pent-4-en-1-yl 2-chloro-3-oxobutanoate is an organic compound with the molecular formula C9H13ClO3. It is a specialty chemical used in various scientific and industrial applications. This compound is characterized by the presence of a chloro group, a ketone group, and an ester linkage, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-en-1-yl 2-chloro-3-oxobutanoate typically involves the esterification of 2-chloro-3-oxobutanoic acid with pent-4-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
Pent-4-en-1-yl 2-chloro-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The alkene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether or tetrahydrofuran.
Oxidation: m-Chloroperbenzoic acid in dichloromethane or osmium tetroxide in acetone-water mixtures.
Major Products Formed
Nucleophilic substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of epoxides or diols.
科学的研究の応用
Pent-4-en-1-yl 2-chloro-3-oxobutanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pent-4-en-1-yl 2-chloro-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone and ester functionalities participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl 2-chloro-3-oxobutanoate: Similar structure but with an ethyl group instead of a pent-4-en-1-yl group.
Methyl 2-chloro-3-oxobutanoate: Similar structure but with a methyl group instead of a pent-4-en-1-yl group.
Pent-4-en-1-yl 2-chloro-3-oxopropanoate: Similar structure but with a shorter carbon chain in the ester moiety.
Uniqueness
Pent-4-en-1-yl 2-chloro-3-oxobutanoate is unique due to the presence of the pent-4-en-1-yl group, which provides additional reactivity and versatility in organic synthesis. The alkene moiety allows for further functionalization through reactions such as epoxidation or hydroboration-oxidation, making it a valuable intermediate in the synthesis of more complex molecules.
特性
CAS番号 |
61363-97-1 |
|---|---|
分子式 |
C9H13ClO3 |
分子量 |
204.65 g/mol |
IUPAC名 |
pent-4-enyl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C9H13ClO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h3,8H,1,4-6H2,2H3 |
InChIキー |
HCXDHBAWYKTAON-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)OCCCC=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


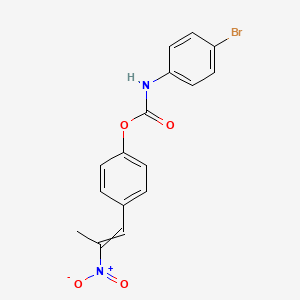
methyl}oxophosphanium](/img/structure/B14586250.png)

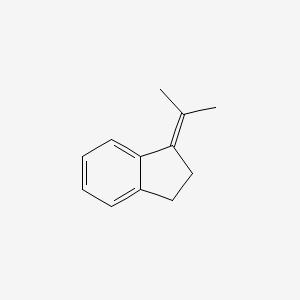
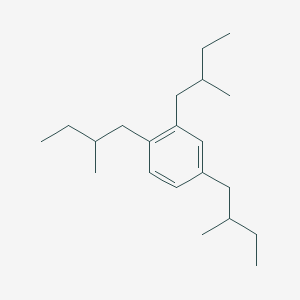


![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
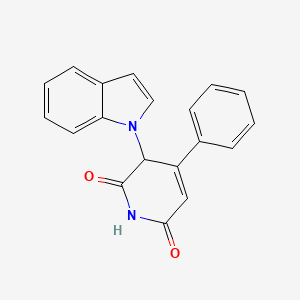
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
